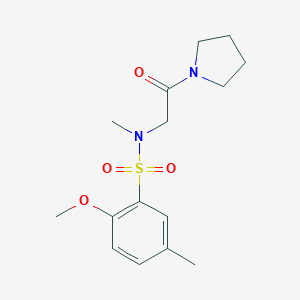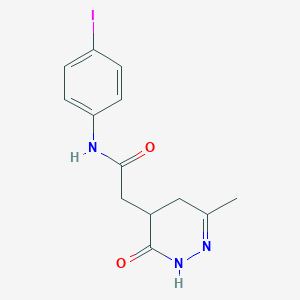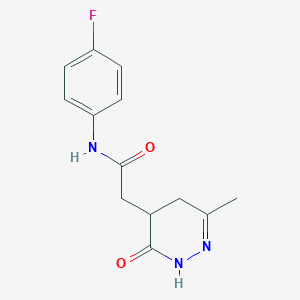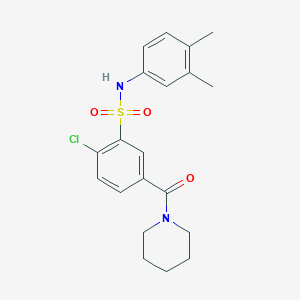![molecular formula C20H27N3O5S2 B296249 N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296249.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide, commonly known as DMSO2-N-ethylaminoacetanilide, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of N-ethylaminoacetanilide and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of DMSO2-N-ethylaminoacetanilide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, DMSO2-N-ethylaminoacetanilide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
DMSO2-N-ethylaminoacetanilide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been found to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSO2-N-ethylaminoacetanilide has several advantages for lab experiments. It is easy to synthesize and is stable under normal laboratory conditions. Moreover, it has been shown to exhibit low toxicity in vitro. However, it has several limitations as well. It is insoluble in water and has low bioavailability, which limits its potential applications in vivo.
Direcciones Futuras
There are several future directions for the research on DMSO2-N-ethylaminoacetanilide. One potential direction is to investigate its potential applications in the treatment of cancer. Moreover, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate its mechanism of action and to improve its bioavailability.
Métodos De Síntesis
The synthesis of DMSO2-N-ethylaminoacetanilide involves the reaction between N-ethylaminoacetanilide and diethylsulfate in the presence of sodium hydroxide, followed by the reaction between the resulting product and methylsulfonyl chloride. The final product is obtained by reacting the intermediate product with sodium ethoxide in dimethyl sulfoxide. This synthesis method has been optimized to produce high yields of pure DMSO2-N-ethylaminoacetanilide.
Aplicaciones Científicas De Investigación
DMSO2-N-ethylaminoacetanilide has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C20H27N3O5S2 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C20H27N3O5S2/c1-5-22(6-2)30(27,28)18-13-11-17(12-14-18)21-20(24)15-23(29(4,25)26)19-10-8-7-9-16(19)3/h7-14H,5-6,15H2,1-4H3,(H,21,24) |
Clave InChI |
DJGXMPZUDYJNRJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]acetamide](/img/structure/B296167.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
amino]acetamide](/img/structure/B296170.png)
![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296174.png)
![N-benzyl-2-methoxy-5-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B296175.png)
![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B296176.png)
amino]acetamide](/img/structure/B296177.png)

amino]acetamide](/img/structure/B296180.png)
amino]acetamide](/img/structure/B296181.png)


![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B296185.png)
